1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride typically involves the reaction of 4-chloropyrimidine with N-methylmethanamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrimidine ring can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-(4-methoxypyrimidin-2-yl)-N-methylmethanamine .
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Chloropyrimidine: A precursor in the synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride.
N-methylmethanamine: Another precursor used in the synthesis.
1-(4-Methoxypyrimidin-2-yl)-N-methylmethanamine: A derivative formed through nucleophilic substitution.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H9Cl2N3 |
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Molecular Weight |
194.06 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c1-8-4-6-9-3-2-5(7)10-6;/h2-3,8H,4H2,1H3;1H |
InChI Key |
MPRRICVBNPAQDP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=N1)Cl.Cl |
Origin of Product |
United States |
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